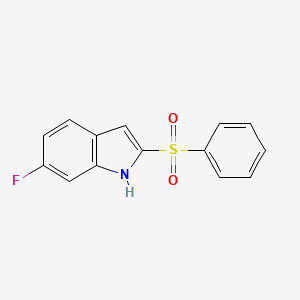
6-Fluoro-2-(phenylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(phenylsulfonyl)-1H-indole typically involves the introduction of a fluorine atom and a phenylsulfonyl group into the indole ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the indole ring using a fluorinating agent. The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or the phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the sulfonyl group .
Scientific Research Applications
6-Fluoro-2-(phenylsulfonyl)-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom and phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(phenylsulfonyl)quinoline: Another fluorinated compound with a quinoline ring instead of an indole ring.
Fluorinated Pyridines: Compounds with similar fluorine substitution but different core structures.
Uniqueness
6-Fluoro-2-(phenylsulfonyl)-1H-indole is unique due to its specific combination of a fluorine atom and a phenylsulfonyl group on the indole ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated compounds .
Properties
Molecular Formula |
C14H10FNO2S |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H10FNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H |
InChI Key |
IEQXZPCUFWQZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


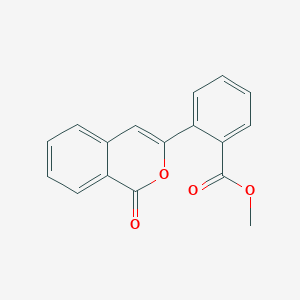

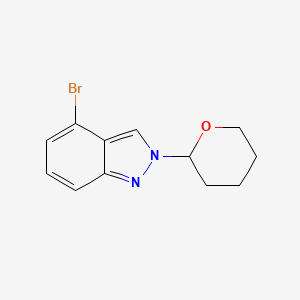
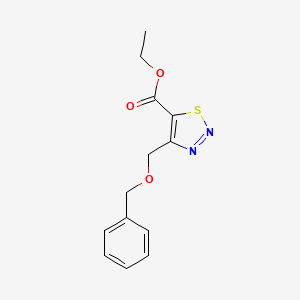
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)

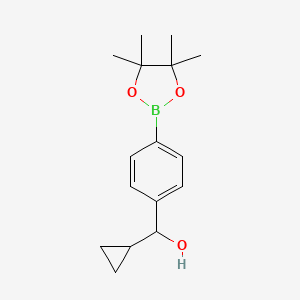
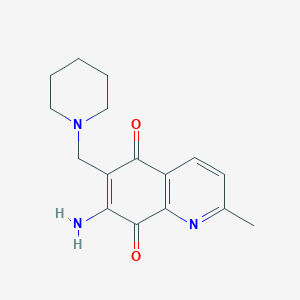
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
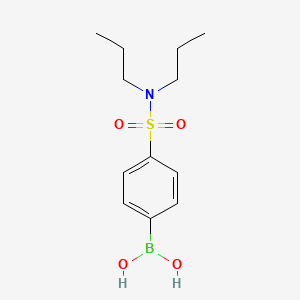
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)
